1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea
Description
1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a phenylpiperazine ethyl chain and a thiophen-2-yl substituent. The phenylpiperazine moiety is known to enhance solubility and receptor affinity, particularly in central nervous system (CNS) targets, while the thiophene ring contributes to metabolic stability and lipophilicity .
Properties
IUPAC Name |
1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-17(19-16-7-4-14-23-16)18-8-9-20-10-12-21(13-11-20)15-5-2-1-3-6-15/h1-7,14H,8-13H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOWVVZEINHJPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NC2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-phenylpiperazine with 2-bromoethylamine to form an intermediate, which is then reacted with thiophene-2-carbonyl isocyanate under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Urea Moiety
The urea group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Cleavage produces thiophen-2-ylamine and a piperazine-ethyl isocyanate intermediate .
-
Basic Hydrolysis : Yields CO₂ and 1-(2-(4-phenylpiperazin-1-yl)ethyl)amine , with potential side reactions involving thiophene ring modifications.
Conditions & Yields
| Reaction Medium | Temperature (°C) | Products | Yield (%) |
|---|---|---|---|
| 6M HCl | 80 | Amine + Isocyanate | 72 |
| 2M NaOH | 60 | Amine + CO₂ | 65 |
Electrophilic Substitution on Thiophene
The electron-rich thiophene ring participates in nitration and sulfonation :
-
Nitration : Using HNO₃/H₂SO₄ introduces a nitro group at the 5-position of thiophene .
-
Sulfonation : SO₃ in H₂SO₄ produces a sulfonic acid derivative, enhancing water solubility.
Reactivity Comparison
| Reaction | Position Selectivity | Rate (k, L/mol·s) |
|---|---|---|
| Nitration | C5 > C4 | 1.2 × 10⁻³ |
| Sulfonation | C3 > C5 | 0.8 × 10⁻³ |
Piperazine Nitrogen Functionalization
The secondary amines in the piperazine ring undergo alkylation and acylation :
-
Alkylation : Methyl iodide in THF yields N-methyl-piperazine derivatives (85% yield) .
-
Acylation : Acetyl chloride forms N-acetyl products, confirmed by FT-IR peaks at 1650 cm⁻¹ (C=O) .
Reaction Efficiency
| Reagent | Solvent | Time (h) | Product Purity (%) |
|---|---|---|---|
| CH₃I | THF | 6 | 92 |
| CH₃COCl | DCM | 4 | 88 |
Oxidation Reactions
-
Ethyl Linker Oxidation : KMnO₄ in acidic conditions converts the ethyl chain to a ketone (confirmed by ¹H NMR δ 2.8 ppm) .
-
Thiophene Sulfur Oxidation : mCPBA oxidizes the thiophene to a sulfone , shifting UV-Vis λ_max from 240 nm to 265 nm .
Oxidation Pathways
| Site | Oxidizing Agent | Product | Yield (%) |
|---|---|---|---|
| Ethyl Chain | KMnO₄/H⁺ | Ketone | 68 |
| Thiophene-S | mCPBA | Thiophene Sulfone | 75 |
Coordination Chemistry
The urea and piperazine groups act as bidentate ligands for transition metals:
-
Cu(II) Complexes : Form octahedral geometries with λ_max at 600–650 nm (ε = 1200 M⁻¹cm⁻¹) .
-
Antimicrobial Activity : Cu complexes show enhanced activity against S. aureus (MIC = 8 μg/mL) .
Condensation and Cyclization
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new chemical reactions and develop novel compounds with desired properties.
Biology
The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for further research into biochemical mechanisms.
Medicine
Research is ongoing to explore its potential as a therapeutic agent , particularly in treating neurological disorders. The compound's interaction with neurotransmitter receptors suggests it may influence neurotransmission pathways, leading to various physiological effects.
Case Study Example : A study investigating the effects of similar compounds on serotonin receptors found that modifications in structure could enhance receptor affinity, suggesting that 1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea may exhibit similar properties .
Industry
In industrial applications, this compound may be used in developing new materials with specific electronic or optical properties. Its unique combination of functional groups can lead to advancements in material science.
Mechanism of Action
The mechanism of action of 1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various physiological effects, which are the subject of ongoing research to better understand its potential therapeutic applications.
Comparison with Similar Compounds
Urea Derivatives with Thiophene Substituents
Thiophene-containing urea analogs are notable for their anticancer activity. For example:
- 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) : Exhibited 60% yield, a melting point of 217–219°C, and potent activity across 60 cancer cell lines. The pyridine-thiophene core enhances planar stacking interactions with biomolecular targets .
- Ethyl 4-(3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzoate (5j) : Achieved 69% yield and a lower melting point (203–204°C), suggesting reduced crystallinity due to the ester group. Its activity profile highlights the role of electron-withdrawing substituents in modulating cytotoxicity .
Key Insight : The thiophen-2-yl group in these analogs contributes to π-π interactions and metabolic stability, which may extrapolate to the target compound.
Piperazine/Piperidine-Containing Urea Analogs
Piperazine and piperidine moieties are critical for receptor binding. Notable examples include:
- 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9c): Synthesized in 83.5% yield (ESI-MS m/z: 446.2 [M+H]⁺).
- 1-Phenyl-3-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea (31) : This analog, synthesized via reductive amination, underscores the versatility of piperidine-urea scaffolds in targeting diverse enzymes .
Heterocyclic Urea Derivatives
Pyrimidine and thiadiazole-based ureas demonstrate structural diversity:
- 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) : These pyrimidine analogs, synthesized with urea/thiourea, show how central heterocycles influence bioactivity. For instance, electron-donating groups (e.g., methoxy) improve solubility but may reduce membrane permeability .
Critical Analysis of Structural Features
- Phenylpiperazine vs. Piperidine/Thiazole : Piperazine’s nitrogen atoms enhance hydrogen bonding, while thiazole improves aromatic stacking. The target compound’s ethyl linker may balance flexibility and rigidity.
- Thiophene vs.
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 9d) enhance potency but may reduce solubility, whereas ethoxy groups (e.g., 5j) improve solubility at the cost of activity .
Biological Activity
1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea, also known by its CAS number 1211021-56-5, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring substituted with a phenyl group and a thiophenyl moiety, which contribute to its pharmacological properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 330.45 g/mol. The structure includes:
- A piperazine ring.
- An ethyl linker.
- A thiophen-2-yl group attached to the urea functional group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
Acetylcholinesterase Inhibition :
This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound may enhance cholinergic neurotransmission, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .
Receptor Interactions :
The phenylpiperazine moiety is known to interact with multiple neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may modulate their activity, contributing to potential therapeutic effects in psychiatric disorders .
Biological Activity Studies
Recent studies have explored the biological activity of related compounds, providing insights into the efficacy and potential applications of this compound.
Table 1: Summary of Biological Activities
Case Study 1: Acetylcholinesterase Inhibition
A study demonstrated that derivatives of piperazine, including those similar to this compound, displayed potent AChE inhibition. The mechanism involved binding at the active site, preventing substrate hydrolysis and thus increasing acetylcholine levels in neuronal synapses .
Case Study 2: Antitumor Activity
In another investigation, thiophene-containing urea derivatives were tested for their antitumor properties against various cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and caspase activation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea with high yield and purity?
- Methodology : Multi-step synthesis typically involves coupling substituted piperazine and thiophene derivatives via urea-forming reactions. Key steps include:
- Acylation : Reacting 4-phenylpiperazine with chloroethyl isocyanate under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Urea Formation : Introducing thiophen-2-yl isocyanate to the intermediate in the presence of a base (e.g., triethylamine) at 60–80°C for 6–12 hours .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
Q. How can researchers assess the purity and structural integrity of this compound during synthesis?
- Analytical Techniques :
- Spectroscopy : IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (piperazine N-CH₂ at δ 2.5–3.5 ppm; thiophene protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z ~425 for C₁₇H₂₁N₄OS) .
- Chromatography : HPLC (C18 column, acetonitrile/water, retention time ~8–10 min) and TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. What initial biological screening assays are recommended to explore its pharmacological potential?
- In Vitro Models :
- Enzyme Inhibition : Test against kinases (e.g., MAPK) or GPCRs (e.g., dopamine D2/D3 receptors) at 1–100 µM .
- Antimicrobial Activity : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Approach :
- Substituent Variation : Modify the phenylpiperazine moiety (e.g., electron-withdrawing groups on phenyl) or thiophene (e.g., 3-substituted derivatives) .
- Bioisosteric Replacement : Replace urea with thiourea or amide groups to enhance hydrogen bonding .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities for dopamine receptors .
Q. How to resolve contradictions in reported biological activity data across different experimental models?
- Strategies :
- Orthogonal Assays : Validate enzyme inhibition results using SPR (surface plasmon resonance) alongside fluorescence-based assays .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to explain discrepancies between in vitro and in vivo efficacy .
- Species-Specific Effects : Compare receptor binding affinities across human vs. rodent models .
Q. What advanced in vivo models are suitable for evaluating its therapeutic potential and toxicity?
- Models :
- Neuropharmacology : Rodent models for Parkinson’s (6-OHDA lesion) or schizophrenia (MK-801-induced hyperlocomotion) to test dopamine modulation .
- Antitumor Efficacy : Xenograft models (e.g., HCT-116 colon cancer) with daily oral dosing (10–50 mg/kg) for 21 days .
- Toxicokinetics : Plasma concentration-time profiles (LC-MS/MS) and histopathology of liver/kidney tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
